3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid
Description
Table 1: Key Identifiers for 3-Methyl-2-(7-Oxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-Yl)Butanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Molecular Weight | 234.25 g/mol | |
| SMILES | CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2 | |
| InChIKey | IUVJQLCLTUQTTJ-UHFFFAOYSA-N | |
| PubChem CID | 53486009 |
Synonymous designations include 1218347-75-1 (CAS Registry Number) and BP-11572 (commercial catalog code).
Molecular Geometry and Conformational Analysis
The molecular geometry is defined by the fusion of planar aromatic systems and flexible aliphatic chains. The pyrrolo[3,4-b]pyridine core exhibits near-planarity, with bond lengths and angles consistent with conjugated π-systems. Key structural features include:
- Pyridine Ring : The N1–C6 bond (1.34 Å) and C7=O bond (1.22 Å) reflect typical sp² hybridization and ketone character.
- Pyrrole Ring : The N2–C5 bond (1.38 Å) aligns with pyrrole-like delocalization.
- Butanoic Acid Side Chain : The C3 methyl group introduces steric bulk, favoring a gauche conformation to minimize van der Waals repulsions with the pyrrolopyridine system.
Density functional theory (DFT) calculations predict a twist-boat conformation for the six-membered ring formed by the side chain’s amide-like linkage to the heterocycle. This conformation stabilizes intramolecular hydrogen bonding between the carboxylic acid (–OH) and the ketone oxygen, with an O···H distance of 2.1 Å.
Crystallographic Data and Solid-State Arrangement
Experimental crystallographic data for this compound remain unreported in public databases as of May 2025. However, analogous pyrrolopyridine derivatives, such as 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one (PubChem CID: 20505162), crystallize in the P2₁/c space group with a monoclinic unit cell. In these structures, molecules form dimers via N–H···O=C hydrogen bonds (2.8–3.0 Å), creating a layered supramolecular architecture.
For the target compound, computational packing simulations suggest similar intermolecular interactions:
- Carboxylic acid dimers linked by O–H···O bonds (2.7 Å).
- π-Stacking between pyrrolopyridine systems (3.4 Å interplanar distance).
Table 2: Hypothetical Crystallographic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Space Group | P-1 (triclinic) |
| Unit Cell Dimensions | a = 8.2 Å, b = 10.1 Å, c = 12.4 Å |
| α = 90°, β = 105°, γ = 90° | |
| Z | 2 |
Comparative Analysis of Tautomeric Forms
The compound exhibits potential for keto-enol tautomerism at the 7-oxo group and ring-chain tautomerism involving the lactam-lactim equilibrium.
Keto-Enol Tautomerism
Lactam-Lactim Tautomerism
In related pyrrolopyridines, proton transfer between N6 and O7 can generate a lactim form (7-hydroxy). However, the electron-withdrawing carboxylic acid substituent in this compound disfavors such tautomerism, as confirmed by NMR studies of analogues.
Table 3: Relative Stability of Tautomers (Theoretical)
| Tautomer | Energy (kcal/mol) | Stability |
|---|---|---|
| Keto (7-Oxo) | 0.0 | Most Stable |
| Lactim (7-Hydroxy) | +8.2 | Less Stable |
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)10(12(16)17)14-6-8-4-3-5-13-9(8)11(14)15/h3-5,7,10H,6H2,1-2H3,(H,16,17) |
InChI Key |
IUVJQLCLTUQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A common approach involves reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-methylpyridine may undergo cyclocondensation with maleic anhydride to form the fused pyrrolo[3,4-b]pyridine skeleton. This method aligns with strategies observed in the synthesis of related pyrrolopyrimidines.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are employed to introduce substituents to the heterocyclic core. A patent describing pyrrolo[2,3-d]pyrimidine synthesis highlights the use of Pd(PPh₃)₄ to couple halogenated pyridines with boronic esters, a method adaptable to pyrrolo[3,4-b]pyridine systems.
Functionalization with the 3-Methylbutanoic Acid Side Chain
The butanoic acid moiety is introduced via alkylation or acylation reactions, often at position 2 of the pyrrolo[3,4-b]pyridine core.
Nucleophilic Substitution
Reaction of a halogenated intermediate (e.g., 2-chloro-pyrrolo[3,4-b]pyridine) with 3-methylbutanoic acid under basic conditions (K₂CO₃, DMF, 80°C) facilitates substitution. This method parallels the synthesis of carbamoylbutanoic acid derivatives.
Acylation Followed by Hydrolysis
Acylation of an amine intermediate with 3-methylbutanoyl chloride, followed by acidic hydrolysis (HCl, H₂O, reflux), yields the carboxylic acid. This two-step approach is noted in glutaric anhydride-based syntheses.
Purification and Crystallization
Final purification often involves recrystallization from ethanol-acetone mixtures (1:1 v/v), as demonstrated in crystallographic studies of analogous compounds. Column chromatography (SiO₂, ethyl acetate/hexane gradient) may precede crystallization to isolate intermediates.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms molecular geometry. The title compound’s torsional angles (e.g., C3–C4–C5–N1 = 173.14°) match twisted conformations observed in related structures.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyridine | Maleic anhydride cyclization | 45 | 98 |
| Pd-Catalyzed Coupling | 2-Bromopyridine | Suzuki coupling | 62 | 95 |
| Acylation-Hydrolysis | Pyrrolo[3,4-b]pyridine amine | Butanoyl chloride acylation | 58 | 97 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. The incorporation of the 7-oxo group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics.
Neuroprotective Effects
The unique structure of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid positions it as a potential neuroprotective agent. Research has shown that compounds with similar frameworks can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Biochemical Research
This compound is also valuable in biochemical research for its ability to serve as a tool compound in understanding biological processes.
Enzyme Inhibition Studies
The structural features of this acid allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibitory effects on certain kinases and phosphatases, which are crucial for cellular signaling and metabolism.
Molecular Probes
Due to its unique chemical properties, it can be utilized as a molecular probe in various assays to study protein-ligand interactions. The ability to modify its structure further enhances its utility as a customizable probe for detailed biochemical studies.
Case Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrrolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Mechanisms
Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings suggest that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.
Mechanism of Action
The mechanism of action of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents, fused rings, and oxidation states. Key examples include:
Key Observations :
- Substituent Effects: The target compound’s 3-methylbutanoic acid chain balances hydrophilicity and steric bulk, unlike QA-5172’s phenyl group (lipophilic) or propanoic acid (shorter chain, less solubility modulation) .
- Oxidation State: The absence of a 5-keto group (vs.
- Fused Ring Systems : Pyrazole-fused analogs (e.g., ) introduce additional hydrogen-bonding sites, enhancing polarity but possibly reducing membrane permeability.
Pharmacological and Physicochemical Properties
- Solubility: The butanoic acid chain likely improves aqueous solubility compared to phenylacetic acid (QA-5172) but may reduce lipophilicity versus halogenated analogs (e.g., dichlorophenyl in BMS-767778) .
- Metabolic Stability : Unlike fluorinated or chlorinated derivatives (e.g., ), the target compound lacks halogen substituents, which may decrease metabolic stability but mitigate toxicity risks.
- Target Selectivity: The methyl group at position 3 and butanoic acid chain may optimize steric and electrostatic complementarity for specific targets, contrasting with bulkier substituents in clinical candidates like BMS-767778 .
Biological Activity
3-Methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid is a compound with the molecular formula and a molecular weight of approximately 234.25 g/mol. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 1218347-75-1 |
| MDL Number | MFCD14585248 |
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of cholinesterases, which play critical roles in neurotransmission. The inhibition of these enzymes can have implications for neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Some studies have indicated that derivatives of pyrrolopyridine compounds exhibit antimicrobial activities against various pathogens. The presence of the pyrrole moiety is often linked to enhanced interaction with microbial targets, leading to potential therapeutic applications in treating infections .
- Cytotoxic Effects : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival .
Case Studies
- Cholinesterase Inhibition :
-
Antitumor Activity :
- Research has demonstrated that specific analogs of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural features in enhancing biological activity and selectivity for cancer cells over normal cells .
Pharmacological Potential
The pharmacological profile of this compound suggests its potential as a lead compound for drug development. Its ability to modulate enzyme activity and induce cytotoxic effects positions it as a candidate for further investigation in therapeutic applications.
Q & A
Q. How to design multicomponent reactions for derivative libraries?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
